N-Isopropylmaleimide
Overview
Description
N-Isopropylmaleimide (NIPM) is a chemical compound that belongs to the family of maleimides. It is commonly used in scientific research as a reagent for the modification of proteins, peptides, and other biomolecules. NIPM is known for its ability to react with thiol groups, which makes it an important tool for the study of protein structure and function.
Mechanism Of Action
The mechanism of action of N-Isopropylmaleimide is based on its ability to react with thiol groups in proteins. Thiol groups are commonly found in cysteine residues in proteins, and they play an important role in protein structure and function. When N-Isopropylmaleimide reacts with thiol groups, it forms a covalent bond, which can modify the structure and function of the protein.
Biochemical and Physiological Effects:
N-Isopropylmaleimide has been shown to have a range of biochemical and physiological effects. In studies with cultured cells, N-Isopropylmaleimide has been shown to induce apoptosis (programmed cell death) in some cell lines. It has also been shown to inhibit the activity of some enzymes, including proteases and kinases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-Isopropylmaleimide in lab experiments is its selectivity for thiol groups. This allows researchers to selectively modify specific cysteine residues in proteins, which can be useful for studying protein structure and function. However, one limitation of using N-Isopropylmaleimide is that it can be difficult to control the extent of modification, which can lead to variability in experimental results.
Future Directions
There are several future directions for research involving N-Isopropylmaleimide. One area of interest is in the development of new methods for controlling the extent of modification of proteins using N-Isopropylmaleimide. Another area of interest is in the use of N-Isopropylmaleimide for studying protein-protein interactions and protein-ligand interactions. Additionally, there is interest in exploring the potential therapeutic applications of N-Isopropylmaleimide, particularly in the treatment of cancer and other diseases.
Synthesis Methods
N-Isopropylmaleimide can be synthesized through a simple reaction between maleic anhydride and isopropylamine. The reaction is typically carried out in a solvent such as toluene, and the resulting product is purified through crystallization or column chromatography.
Scientific Research Applications
N-Isopropylmaleimide has a wide range of applications in scientific research. One of its primary uses is in the modification of proteins and peptides. N-Isopropylmaleimide can be used to selectively modify thiol groups in proteins, which can be useful for studying protein structure and function. It can also be used to introduce fluorescent or other chemical groups into proteins, which can be used for imaging or other applications.
properties
IUPAC Name |
1-propan-2-ylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)8-6(9)3-4-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDOCLXQTQYUDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910286 | |
Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylmaleimide | |
CAS RN |
1073-93-4, 29720-92-1 | |
Record name | N-Isopropylmaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maleimide, N-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylmethyl maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029720921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylmaleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.